1,3-Benzothiazol-2-ylmethanol
Overview
Description
1,3-Benzothiazol-2-ylmethanol is an organic compound with the chemical formula C8H7NOS. It is a white crystalline powder that is soluble in some organic solvents. This compound is widely used as an antioxidant and accelerator in the rubber industry. It also finds applications in the synthesis of dyes and intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazol-2-ylmethanol can be synthesized through the reaction of benzothiazole and formaldehyde. The specific steps include reacting benzothiazole and formaldehyde under alkaline conditions to form the desired product, which is then purified by crystallization .
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This method is favored due to its efficiency and the high yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-ylmethanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of benzothiazole-2-carboxylic acid, while reduction can yield benzothiazole-2-methanol .
Scientific Research Applications
1,3-Benzothiazol-2-ylmethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological imaging.
Industry: It is used as an antioxidant and accelerator in the rubber industry, improving the heat resistance and weather resistance of rubber products
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-ylmethanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: An aromatic heterocyclic compound with the chemical formula C7H5NS.
2-Hydroxymethylbenzothiazole: A derivative of benzothiazole with a hydroxymethyl group attached to the 2-position.
Uniqueness
1,3-Benzothiazol-2-ylmethanol is unique due to its specific chemical structure, which includes a hydroxymethyl group attached to the 2-position of the benzothiazole ring. This structural feature imparts distinct chemical and physical properties to the compound, making it particularly useful as an antioxidant and accelerator in the rubber industry .
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c10-5-8-9-6-3-1-2-4-7(6)11-8/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXMQZYDBQBWNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30296191 | |
Record name | 1,3-Benzothiazol-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37859-42-0 | |
Record name | 2-Benzothiazolemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108227 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzothiazol-2-ylmethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30296191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37859-42-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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